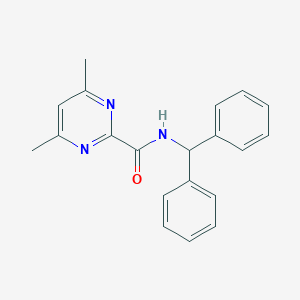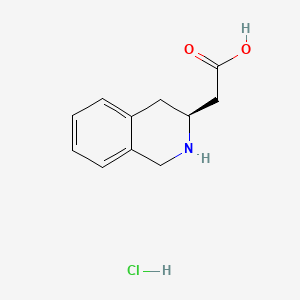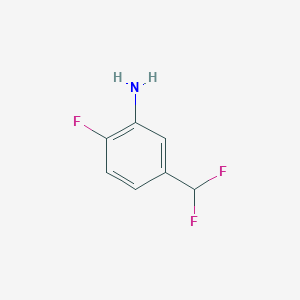
5-(ジフルオロメチル)-2-フルオロアニリン
概要
説明
5-(Difluoromethyl)-2-fluoroaniline: is an organic compound characterized by the presence of difluoromethyl and fluoro groups attached to an aniline ring
科学的研究の応用
Chemistry: In chemistry, 5-(Difluoromethyl)-2-fluoroaniline is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it valuable for creating fluorinated compounds with enhanced stability and reactivity .
Biology: The compound is studied for its potential biological activities. Fluorinated anilines are known to exhibit various pharmacological properties, making them candidates for drug development and biochemical research .
Medicine: In medicine, 5-(Difluoromethyl)-2-fluoroaniline derivatives are explored for their potential therapeutic applications. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds .
Industry: Industrially, the compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its unique properties contribute to the development of materials with improved performance and durability .
作用機序
Target of Action
The targets of a compound are usually proteins or enzymes in the body that the compound interacts with. For example, fluorinated compounds like 5-fluorouracil target the enzyme thymidylate synthase, which is involved in DNA synthesis .
Mode of Action
The mode of action refers to how the compound interacts with its target to produce a biological effect. For instance, 5-fluorouracil inhibits thymidylate synthase, thereby disrupting DNA synthesis and causing cell death .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. In the case of 5-fluorouracil, the affected pathway is DNA synthesis .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the body. The pharmacokinetics of a compound can greatly affect its bioavailability and therapeutic effect .
Result of Action
The result of a compound’s action is the observable effect it has on the body or a disease state. For example, the result of 5-fluorouracil’s action is the death of cancer cells .
Action Environment
The action of a compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds. These factors can affect the stability, efficacy, and safety of the compound .
生化学分析
Biochemical Properties
This suggests that 5-(Difluoromethyl)-2-fluoroaniline could interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions .
Cellular Effects
Compounds with similar structures have been shown to exhibit antioxidant properties, suggesting that 5-(Difluoromethyl)-2-fluoroaniline might influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that the effects of such compounds can change over time, including their stability, degradation, and long-term effects on cellular function .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Difluoromethyl)-2-fluoroaniline typically involves the introduction of difluoromethyl and fluoro groups onto an aniline precursor. One common method is the difluoromethylation of aniline derivatives using difluoromethylating agents under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and selectivity .
Industrial Production Methods: Industrial production of 5-(Difluoromethyl)-2-fluoroaniline may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality .
化学反応の分析
Types of Reactions: 5-(Difluoromethyl)-2-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The fluoro and difluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH⁻) or halide ions (Cl⁻, Br⁻) under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
類似化合物との比較
2-Fluoroaniline: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
4-(Difluoromethyl)-2-fluoroaniline: Similar structure but with the difluoromethyl group at a different position, affecting its chemical behavior.
5-(Trifluoromethyl)-2-fluoroaniline: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to variations in its physical and chemical properties.
Uniqueness: The combination of difluoromethyl and fluoro groups enhances its stability and makes it a valuable compound for various scientific and industrial purposes .
特性
IUPAC Name |
5-(difluoromethyl)-2-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c8-5-2-1-4(7(9)10)3-6(5)11/h1-3,7H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLBZRFEMBNPGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1,2-oxazole-5-carboxamide](/img/structure/B2491784.png)
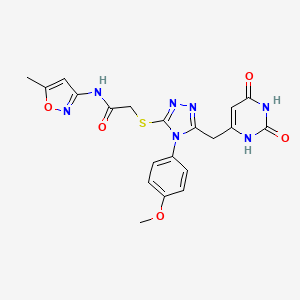


![N-(3-chloro-4-fluorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2491789.png)
![2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 4-benzoylbenzoate](/img/structure/B2491790.png)
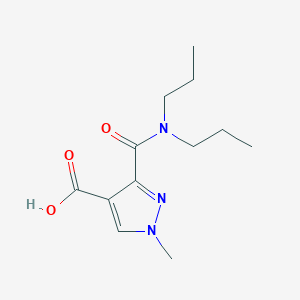
![3-fluoro-N,N-dimethyl-1-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidine-3-carboxamide](/img/structure/B2491793.png)
![potassium 8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carbodithioate](/img/structure/B2491795.png)
